molecular formula C20H17ClN2O5S B3453998 QUINOLIN-8-YL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE

QUINOLIN-8-YL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE

Cat. No.: B3453998
M. Wt: 432.9 g/mol
InChI Key: WFQFZLRJOIXAJW-UHFFFAOYSA-N
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Description

QUINOLIN-8-YL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a quinoline moiety, a chlorinated benzene ring, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of QUINOLIN-8-YL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multiple steps, including the formation of the quinoline ring, chlorination of the benzene ring, and the introduction of the morpholine sulfonyl group. One common method involves the following steps:

    Formation of Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Chlorination: The benzene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced through a nucleophilic substitution reaction, where morpholine reacts with a sulfonyl chloride derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The quinoline moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group (if present) on the benzene ring can be achieved using hydrogenation or metal hydrides.

    Substitution: The chlorinated benzene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the benzene ring.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of QUINOLIN-8-YL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE is largely dependent on its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Pathways involved may include inhibition of specific kinases or modulation of receptor activity.

Comparison with Similar Compounds

  • QUINOLIN-8-YL 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOATE (QMMSB)
  • QUINOLIN-8-YL 4-METHYL-3-((PROPAN-2-YL)SULFAMOYL)BENZOATE (QMiPSB)
  • QUINOLIN-8-YL 4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOATE (QMPSB)

Comparison:

  • Structural Differences: While these compounds share the quinoline and sulfonyl moieties, they differ in the substituents on the benzene ring and the nature of the sulfonyl group.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
  • Biological Activity: The presence of different substituents can significantly impact the biological activity and specificity of these compounds, making each unique in its potential applications.

Properties

IUPAC Name

quinolin-8-yl 2-chloro-5-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S/c21-17-7-6-15(29(25,26)23-9-11-27-12-10-23)13-16(17)20(24)28-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQFZLRJOIXAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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QUINOLIN-8-YL 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)BENZOATE

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